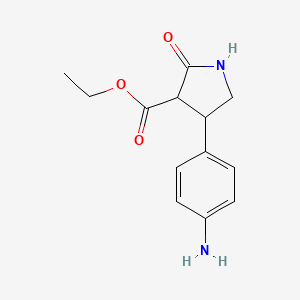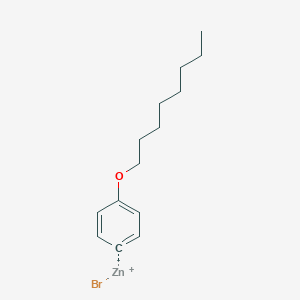
4-(Octyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octyloxy)phenylZinc bromide is an organozinc compound with the molecular formula C14H21BrOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Octyloxy)phenylZinc bromide can be synthesized through the direct insertion of zinc into 4-(octyloxy)bromobenzene. This process typically involves the use of zinc powder and a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the air and moisture sensitivity of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octyloxy)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. This compound can also participate in substitution reactions, where the zinc-bromide bond is replaced by other functional groups .
Common Reagents and Conditions
The most common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out in solvents like THF or dimethylformamide (DMF) under an inert atmosphere .
Major Products Formed
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
4-(Octyloxy)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors
Mécanisme D'action
The mechanism of action of 4-(Octyloxy)phenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the phenyl group is transferred from zinc to the palladium or nickel catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the catalyst. The molecular targets and pathways involved are primarily the metal catalysts and the electrophilic partners in the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- PhenylZinc bromide
- 4-MethoxyphenylZinc bromide
- 4-(Hexyloxy)phenylZinc bromide
Uniqueness
4-(Octyloxy)phenylZinc bromide is unique due to its octyloxy substituent, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in the synthesis of compounds where the octyloxy group is desired for its hydrophobic properties and electronic effects .
Propriétés
Formule moléculaire |
C14H21BrOZn |
|---|---|
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
bromozinc(1+);octoxybenzene |
InChI |
InChI=1S/C14H21O.BrH.Zn/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h8-9,11-12H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UVNIBZFKXXGZJF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)
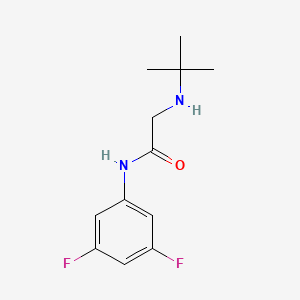

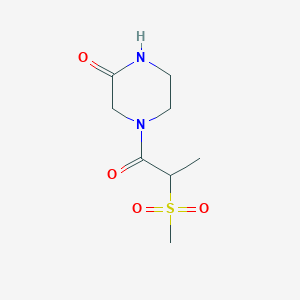
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)

![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
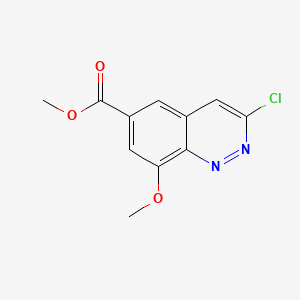


![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
